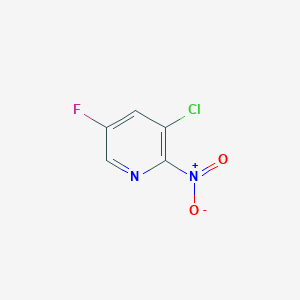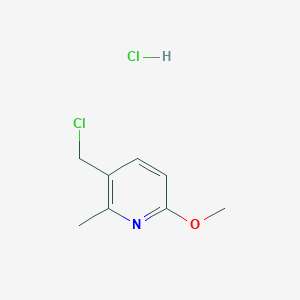
3-(Chloromethyl)-6-methoxy-2-methylpyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-6-methoxy-2-methylpyridine hydrochloride is an organic compound with the chemical formula C8H11Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is commonly used as a chemical reagent in various organic synthesis processes due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-6-methoxy-2-methylpyridine hydrochloride typically involves the chloromethylation of 6-methoxy-2-methylpyridine. One common method includes the reaction of 6-methoxy-2-methylpyridine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-6-methoxy-2-methylpyridine hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include pyridine carboxylic acids.
Reduction: Products include 3-methyl-6-methoxy-2-methylpyridine.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-6-methoxy-2-methylpyridine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-6-methoxy-2-methylpyridine hydrochloride involves its reactivity towards nucleophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the pyridine ring .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Chloromethyl)-5-methylpyridine hydrochloride
- 2-(Chloromethyl)-4-methoxypyridine hydrochloride
- 3-(Chloromethyl)-4-methoxypyridine hydrochloride
Uniqueness
3-(Chloromethyl)-6-methoxy-2-methylpyridine hydrochloride is unique due to the presence of both a methoxy group and a chloromethyl group on the pyridine ring. This combination of functional groups provides distinct reactivity patterns, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H11Cl2NO |
|---|---|
Peso molecular |
208.08 g/mol |
Nombre IUPAC |
3-(chloromethyl)-6-methoxy-2-methylpyridine;hydrochloride |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-6-7(5-9)3-4-8(10-6)11-2;/h3-4H,5H2,1-2H3;1H |
Clave InChI |
NHJOQWNYRRTTCV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)OC)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[(1R)-4,4'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenylphosphine]](/img/structure/B13649920.png)
![2-Phenyl-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B13649925.png)
![(4'-(Trimethylsilyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13649932.png)
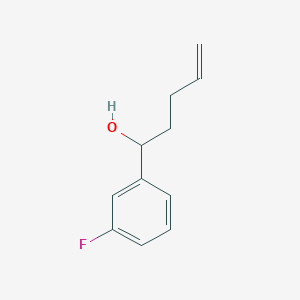
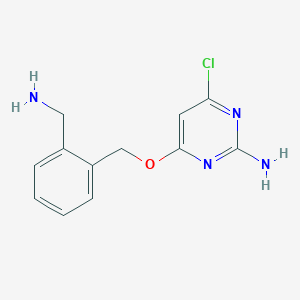

![Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13649950.png)
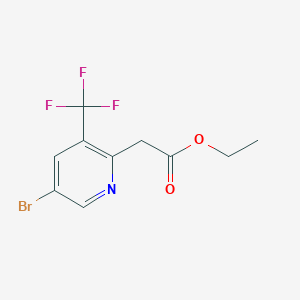
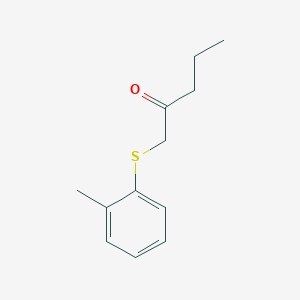


![tert-butyl 4-hydroxy-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13649976.png)
